Cas no 218632-36-1 (Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate)
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
- ethyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate
- 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
- 218632-36-1
- DTXSID90452256
- 2-(4-Methoxy-phenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
- SCHEMBL1873573
- JMULFDKDMXDQJB-UHFFFAOYSA-N
- AB23785
- FT-0721727
- DA-08107
-
- MDL: MFCD06408990
- Inchi: 1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)15-16(13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3
- InChI Key: JMULFDKDMXDQJB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(C)=NN1C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 260.11600
- Monoisotopic Mass: 260.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- Density: 1.16
- PSA: 53.35000
- LogP: 2.36600
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002783-1g |
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate |
218632-36-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM131793-1g |
ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate |
218632-36-1 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM131793-1g |
ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate |
218632-36-1 | 95% | 1g |
$*** | 2023-03-29 | |
| Ambeed | A483196-1g |
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate |
218632-36-1 | 95+% | 1g |
$247.0 | 2024-07-28 |
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate Suppliers
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 218632-36-1)
Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 218632-36-1, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-methoxyphenyl substituent and a carboxylate ester group, contribute to its unique chemical properties and biological interactions.
The pyrazole core in Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a versatile scaffold for drug design. Pyrazoles have been extensively studied due to their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The 4-methoxyphenyl group introduces a hydrophobic moiety that can enhance the compound's affinity for specific targets, while the ester functionality provides a site for further chemical modification, allowing for the development of analogs with tailored properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazole derivatives. One of the most compelling areas of research has been their role in anti-inflammatory and anti-cancer therapies. Studies have demonstrated that certain pyrazole compounds can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate, with its unique structural motifs, may exhibit similar inhibitory effects, making it a promising candidate for further investigation.
The synthesis of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-methoxyphenyl group typically involves methylation or etherification reactions, while the carboxylate ester is formed through esterification or transesterification processes. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These synthetic methodologies are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The biological activity of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate has been evaluated in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has demonstrated potential anti-proliferative effects on certain cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival.
The presence of the 4-methoxyphenyl group is particularly noteworthy, as it has been shown to enhance the bioavailability and metabolic stability of related compounds. This structural feature may contribute to the prolonged half-life of Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate in biological systems, thereby increasing its therapeutic efficacy. Furthermore, the carboxylate ester group can be further functionalized to develop prodrugs or derivatives with improved pharmacokinetic profiles.
In conclusion, Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 218632-36-1) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it an attractive scaffold for designing novel therapeutic agents. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties through structural modifications and computational modeling. As our understanding of pyrazole derivatives continues to evolve, compounds like Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate are poised to play a significant role in addressing unmet medical needs.
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